N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, an oxirane (epoxide) group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide typically involves multiple steps. One common method starts with the chlorination of 3-methylphenylmethanol to produce 4-chloro-3-methylbenzyl chloride. This intermediate is then reacted with an epoxide, such as epichlorohydrin, under basic conditions to form the oxirane ring. Finally, the resulting compound is treated with an amine, such as ammonia or a primary amine, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Amines.
Substitution: Hydroxylated or aminated aromatic compounds.
Scientific Research Applications
N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins or DNA, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The carboxamide group may also play a role in binding to specific receptors or enzymes, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the oxirane and carboxamide groups.
N-(4-Chloro-3-methylphenyl)acetamide: Similar in structure but with an acetamide group instead of an oxirane and carboxamide.
Uniqueness
N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide is unique due to the presence of both the oxirane and carboxamide groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-4-8(2-3-9(7)12)5-13-11(14)10-6-15-10/h2-4,10H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMFHLKCUOMDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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